3-Amino-alpha,alpha,alpha-trifluorotoluene-4-sulphonic acid
Description
3-Amino-alpha,alpha,alpha-trifluorotoluene-4-sulphonic acid (3-ATFTS) is an organic compound that is used in various scientific research applications. It is a derivative of trifluorotoluene, which is a volatile, colorless liquid. It is a strong acid and has a wide range of applications in organic synthesis, biochemistry, and pharmaceutical research.
Scientific Research Applications
Chemical Synthesis
“2-amino-4-(trifluoromethyl)benzenesulfonic acid” is used in various chemical synthesis processes. It can serve as a building block in the synthesis of more complex molecules .
Asymmetric Synthesis
This compound has been used in the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid . This process involves the use of a recyclable chiral auxiliary to form a Ni (II) complex with glycine Schiff base, which is alkylated under basic conditions .
Drug Design
Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in great demand as bioisostere of leucine moiety in drug design . The presence of a tailor-made AA’s backbone and fluorinated residues provide an additional host of subtle useful properties, allowing fine-tuning of the desired bio-activity and pharmacokinetics .
Synthesis of 1,3,4-oxadiazole Derivatives
2-(Trifluoromethyl)benzoic acid, a related compound, has been used in the synthesis of 1,3,4-oxadiazole derivatives . These derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer activities.
Ligand Binding Studies
2-(Trifluoromethyl)benzoic acid has also been used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy .
Cross-Coupling Reactions
4-(Trifluoromethyl)benzeneboronic acid, another related compound, has been used in microwave-promoted cross-coupling with acid chlorides leading to aryl ketones .
properties
IUPAC Name |
2-amino-4-(trifluoromethyl)benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)4-1-2-6(5(11)3-4)15(12,13)14/h1-3H,11H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIOGENQCVAALC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164752 | |
Record name | 3-Amino-alpha,alpha,alpha-trifluorotoluene-4-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-alpha,alpha,alpha-trifluorotoluene-4-sulphonic acid | |
CAS RN |
1513-44-6 | |
Record name | 2-Amino-4-(trifluoromethyl)benzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1513-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-alpha,alpha,alpha-trifluorotoluene-4-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1513-44-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-alpha,alpha,alpha-trifluorotoluene-4-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-α,α,α-trifluorotoluene-4-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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